Citreorosein

概要

説明

4-クロロメルクリ安息香酸は、化学式C7H5ClHgO2を持つ有機水銀化合物です。主に分子生物学のアプリケーションにおいて、プロテアーゼ阻害剤として使用されています。この化合物はタンパク質中のチオール基と反応し、システインプロテアーゼなどのチオール反応性に依存する酵素の有効な阻害剤となります .

2. 製法

4-クロロメルクリ安息香酸は、以下の方法で合成できます。

準備方法

4-Chloromercuribenzoic acid can be synthesized through the following method:

Synthetic Route: The compound is prepared by suspending it in water and stirring with enough 1M sodium hydroxide to dissolve most of it. Any insoluble matter is removed by centrifugation. The chloromercuribenzoic acid is then precipitated by adding 1M hydrochloric acid and centrifuged off.

Industrial Production: Industrial production methods for 4-Chloromercuribenzoic acid are not widely documented, but the laboratory synthesis method mentioned above can be scaled up for industrial purposes.

化学反応の分析

4-クロロメルクリ安息香酸は、いくつかの種類の化学反応を起こします。

置換反応: タンパク質中のチオール基と反応し、チオール反応性に依存する酵素の阻害につながります.

一般的な試薬と条件: この化合物は、通常、その調製と反応のために、水酸化ナトリウムと塩酸を含む水溶液で使用されます。

主な生成物: チオール基との反応の主な生成物は、酵素活性が阻害された修飾タンパク質です。

科学的研究の応用

Pharmacological Applications

Anti-inflammatory Properties

Citreorosein has been shown to possess significant anti-inflammatory effects. A study demonstrated that it inhibits cyclooxygenase-2 (COX-2) dependent prostaglandin D2 generation in mast cells, which are crucial in allergy and inflammatory responses. The compound's mechanism involves the inhibition of multiple signaling pathways, including Akt and NF-κB, leading to reduced COX-2 expression and subsequent inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been isolated from fungi such as Hamigera avellanea and Talaromyces islandicus, suggesting its potential as a natural antimicrobial agent . Additionally, this compound nanoparticles have been developed to enhance bioavailability and cytotoxicity against cancer cells, indicating its dual role in both antimicrobial and anticancer applications .

Anti-obesity Effects

This compound has also been linked to anti-obesity properties. Studies have shown that it can modulate metabolic pathways that influence fat accumulation and energy expenditure, making it a candidate for obesity treatment strategies .

Biochemical Research Applications

Nanoparticle Formulation

Recent advancements have focused on the preparation of this compound nanoparticles to improve its therapeutic efficacy. These nanoparticles have demonstrated enhanced bioavailability and increased cytotoxic potential against cancerous cells compared to their non-nanoparticle counterparts. This formulation is particularly relevant for targeted drug delivery systems in cancer therapy .

Stereochemical Studies

This compound's stereochemistry plays a critical role in its biological activity. Research has highlighted how different stereoisomers can exhibit varying degrees of efficacy in biological systems, which is essential when designing drugs based on this compound .

Case Studies

作用機序

4-クロロメルクリ安息香酸の作用機序は、タンパク質中のチオール基との反応を含みます。これらのチオール基に結合することにより、この化合物はチオール反応性に依存する酵素の活性を阻害します。これには、システインプロテアーゼやアセチルコリンエステラーゼなどの酵素が含まれます . 阻害は、チオール基がこれらの酵素の触媒活性に不可欠であるために起こります。

類似化合物との比較

4-クロロメルクリ安息香酸は、他の類似の化合物と比較することができます。

4-アミノフェニルメルクリ酢酸: 同様の用途で使用される別の有機水銀化合物。

4-ヒドロキシメルクリ安息香酸: 同様の阻害特性を共有しますが、化学構造と特定の用途が異なります.

独自性: 4-クロロメルクリ安息香酸の独自性は、チオール基との特定の反応性にあります。これは、チオール依存性酵素とその阻害を研究するための貴重なツールとなります.

生物活性

Citreorosein, a naturally occurring anthraquinone derivative primarily isolated from Polygonum cuspidatum, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

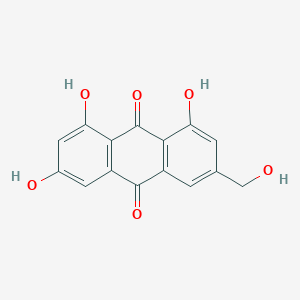

Chemical Structure and Properties

This compound is characterized by its anthraquinone structure, which is known for conferring various biological activities. The compound features hydroxyl groups that play a crucial role in its interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : this compound has been shown to significantly inhibit cyclooxygenase-2 (COX-2) dependent prostaglandin D2 generation in mouse bone marrow-derived mast cells. This inhibition occurs through the suppression of the NF-κB signaling pathway, leading to reduced expression of inflammatory mediators .

- Antibacterial Properties : Research indicates that this compound possesses antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell walls and inhibiting biofilm formation .

- Anticancer Potential : this compound has demonstrated cytotoxic effects against several cancer cell lines. It inhibits cell proliferation through the induction of apoptosis and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX-2 and NF-κB Pathways : this compound reduces COX-2 expression by inhibiting the phosphorylation of IκB and preventing NF-κB translocation to the nucleus, thereby decreasing pro-inflammatory cytokine production .

- Impact on MAP Kinase Signaling : The compound also affects MAP kinase pathways, which are critical for various cellular responses, including inflammation and proliferation .

- Antimicrobial Mechanisms : this compound's antibacterial activity is linked to its ability to interfere with nucleic acid synthesis and disrupt electron transfer in bacterial respiration .

Table 1: Summary of Biological Activities of this compound

Case Study Insights

- Inflammatory Disease Model : In a study examining this compound's effects on allergic responses, it was found that treatment with this compound significantly reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent for allergic diseases .

- Cancer Cell Line Studies : this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. For instance, it showed significant cytotoxicity against human glioblastoma cells (U373) and breast cancer cells (MCF-7) with IC50 values lower than 10 µM .

特性

IUPAC Name |

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHZABGPIPECSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197420 | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-73-2 | |

| Record name | Citreorosein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .OMEGA.-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for citreorosein?

A1: this compound has been reported to exhibit a variety of biological activities, including:

- Anti-inflammatory: Reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. [, ]

- Immunosuppressive: Demonstrates moderate immunosuppressive effects. []

- Anti-tumor: Inhibits the proliferation of various cancer cell lines in vitro. [, , , ]

- Anti-complementary: Exhibits activity against the classical and alternative complement pathways. []

- Anti-fouling: Inhibits the growth and adhesion of marine biofilm-forming bacteria. [, ]

- Anti-obesity: Shows potential anti-obesity activity in zebrafish models. [, ]

- Anti-bacterial: Demonstrates inhibitory activity against Helicobacter pylori. []

- Anti-viral: Shows antiviral activity, particularly against H1N1 influenza. [, ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of key signaling pathways involved in inflammation. Specifically, it inhibits:

- Mitogen-activated protein kinases (MAPKs): this compound attenuates the phosphorylation of ERK1/2, p38 MAPK, and JNK. [, ]

- Nuclear factor-κB (NF-κB): It inhibits NF-κB DNA binding activity by suppressing the phosphorylation and degradation of IκB. []

- Activator protein-1 (AP-1): this compound reduces c-Jun phosphorylation, leading to AP-1 inhibition. []

- Akt pathway: this compound can block the Akt pathway, further contributing to its anti-inflammatory effects. []

Q3: What are the potential targets of this compound's anti-fouling activity?

A3: Research suggests that this compound may exert its antifouling effects by interfering with quorum sensing in bacteria. Specifically, it has shown potential for interacting with:

- Accessory gene regulator proteins (AgrA, AgrB, AgrC): These proteins play crucial roles in the quorum sensing system of Staphylococcus aureus. []

- Signal transduction protein TRAP: This protein is also involved in the quorum sensing mechanism of bacteria. []

- LuxP protein: This protein is involved in the movement of autoinducers within the quorum sensing system of Vibrio carchariae. []

Q4: Does this compound show any specific binding affinity to biological targets?

A4: While this compound has shown interactions with various targets, one study utilizing molecular docking simulations identified a strong binding affinity for:

- Alpha, beta-tubulin (1JFF): This interaction, with a binding score of -10.98, may contribute to this compound's anticancer activity against myeloid leukemia HL60 cells. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Studies on the pharmacokinetics of a Radix Polygoni Multiflori extract, a source of this compound, in rats revealed:

- Rapid absorption: this compound is quickly absorbed after oral administration. [, ]

- High exposure in liver and kidney: Significant levels of this compound are found in the liver and kidneys, suggesting these organs as potential sites of action and/or toxicity. [, ]

- Excretion primarily through feces and bile: this compound is mainly eliminated through feces and bile, with some metabolites potentially excreted through urine. [, ]

Q6: What is the molecular formula, weight, and key spectroscopic data for this compound?

A6:

- Spectroscopic Data: Characterized by spectroscopic techniques such as:

- UV-Vis Spectroscopy: Exhibits characteristic absorption bands in the UV-Vis region. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information, including chemical shifts and coupling constants. [, , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula. [, ]

- Infrared (IR) Spectroscopy: Provides information on functional groups present in the molecule. []

Q7: Has the structure of this compound been confirmed by X-ray crystallography?

A7: While numerous studies utilize spectroscopic data for structural confirmation, there doesn't appear to be direct evidence of X-ray crystallographic data for this compound in the provided research.

Q8: Are there any reported synthetic routes for this compound?

A8: Yes, one study describes a facile synthesis of this compound and its 10-deoxygenated derivative. []

Q9: What is the impact of structural modifications on this compound's activity?

A9: Structure-activity relationship (SAR) studies on anthraquinones, including this compound, have identified key structural features that influence their antifouling activity: []

Q10: What is the safety profile of this compound?

A10: While this compound exhibits promising biological activities, its safety profile requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。